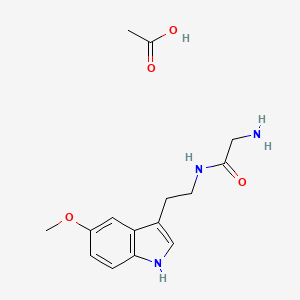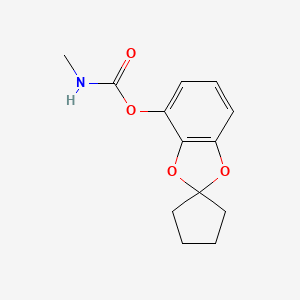
Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is a chemical compound with a unique spiro structure. This compound is characterized by a spiro linkage between a benzodioxole ring and a cyclopentane ring, with a hydroxyl group and a methylcarbamate group attached. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate typically involves the formation of the spiro linkage through a cyclization reaction. One common method involves the reaction of a benzodioxole derivative with a cyclopentanone derivative under acidic or basic conditions to form the spiro linkage. The hydroxyl group and methylcarbamate group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
In an industrial setting, the production of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methylcarbamate can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, which could be harnessed for the development of new medications.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Wirkmechanismus
The mechanism of action of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate involves its interaction with specific molecular targets. The hydroxyl and methylcarbamate groups can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The spiro structure may also influence the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro(1,3-benzodioxole-2,1’-cyclopentane)
- Spiro(1,3-benzodioxole-2,1’-cyclopentan)-5-amine
- Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-one
Uniqueness
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is unique due to the presence of both a hydroxyl group and a methylcarbamate group, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
22781-25-5 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-4-yl N-methylcarbamate |
InChI |
InChI=1S/C13H15NO4/c1-14-12(15)16-9-5-4-6-10-11(9)18-13(17-10)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
WWLOOFVJDXLDAS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC2=C1OC3(O2)CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
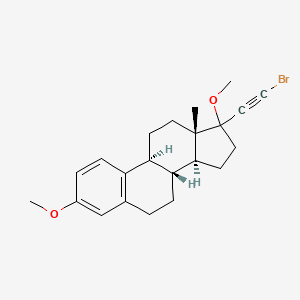
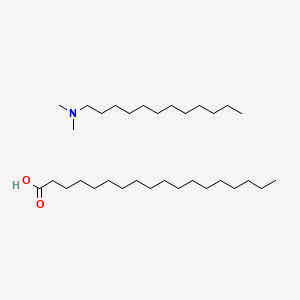


![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
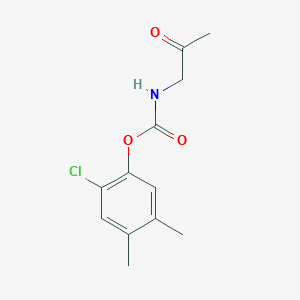
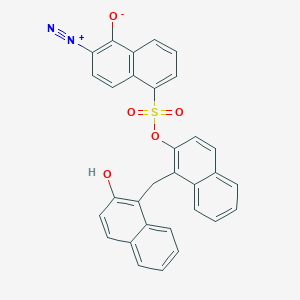


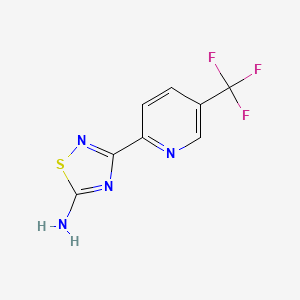
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
